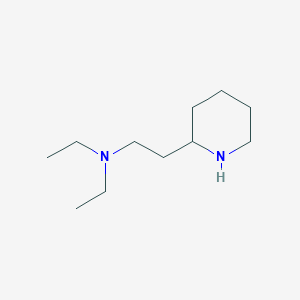

Diethyl-(2-piperidin-2-yl-ethyl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-piperidin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-3-13(4-2)10-8-11-7-5-6-9-12-11/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJBLGVEZPYPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Diethyl 2 Piperidin 2 Yl Ethyl Amine in the Landscape of Organic Building Blocks

Diethyl-(2-piperidin-2-yl-ethyl)-amine, with the chemical formula C11H24N2, is a diamine that presents a unique scaffold for organic synthesis. Its structure features a piperidine (B6355638) ring connected to a diethylamino group via an ethyl linker. This combination of a cyclic secondary amine and a tertiary amine offers multiple points for chemical modification, positioning it as a valuable intermediate in the construction of more complex molecules.

The utility of such a compound lies in its bifunctional nature. The piperidine moiety can engage in reactions typical of secondary amines, while the diethylamino group provides a sterically hindered tertiary amine functionality. This duality allows for selective reactions at either nitrogen atom, enabling chemists to build molecular complexity in a controlled manner. The presence of two basic nitrogen centers also suggests its potential use as a bidentate ligand in coordination chemistry.

While extensive research specifically focused on this compound is not widely available in peer-reviewed literature, its significance can be inferred from the well-established roles of its constituent parts in the vast repository of organic synthesis. Chemical suppliers list this compound, indicating its availability for research and development purposes.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 100158-62-1 |

| Molecular Formula | C11H24N2 |

| Molecular Weight | 184.33 g/mol |

| IUPAC Name | N,N-Diethyl-2-(piperidin-2-yl)ethanamine |

Significance of Piperidine and Diethylamine Structural Motifs in Synthetic Design

The true value of Diethyl-(2-piperidin-2-yl-ethyl)-amine as a building block is best understood by examining the importance of its core components: the piperidine (B6355638) ring and the diethylamine (B46881) group.

The Piperidine Motif

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. This structural motif is ubiquitous in medicinal chemistry and natural products. nih.govmdpi.com Its prevalence is due to several key factors:

Pharmacological Relevance: The piperidine scaffold is a common feature in a vast number of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. bldpharm.comnih.gov Its incorporation into a molecule can significantly influence its pharmacokinetic properties, such as solubility and bioavailability.

Synthetic Versatility: As a secondary amine, the nitrogen atom in the piperidine ring is nucleophilic and can readily participate in a wide range of chemical transformations. These include N-alkylation, N-acylation, and condensation reactions, making it a versatile handle for synthetic elaboration. uni.lu

Conformational Rigidity: The chair-like conformation of the piperidine ring imparts a degree of rigidity to molecules, which can be advantageous in drug design for optimizing binding to biological targets.

The Diethylamine Motif

Diethylamine is a simple yet powerful secondary amine that also finds extensive use as a building block and reagent in organic synthesis. sigmaaldrich.com When incorporated into a larger molecule as a diethylamino substituent, it confers specific properties:

Nucleophilicity and Basicity: The nitrogen atom in a diethylamino group possesses a lone pair of electrons, making it both a potent nucleophile and a moderately strong base. sigmaaldrich.combeilstein-journals.org This allows it to engage in nucleophilic substitution and addition reactions. nih.govmdpi.com

Steric Hindrance: The two ethyl groups provide a degree of steric bulk around the nitrogen atom. This can be exploited to direct the outcome of chemical reactions, favoring certain regio- or stereoisomers.

Intermediate in Synthesis: Diethylamine is a common starting material for the synthesis of a wide array of chemicals, including pharmaceuticals, agrochemicals, and rubber additives.

The combination of these two valuable motifs in this compound results in a building block with considerable potential for the synthesis of novel compounds with diverse applications, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the two amine functionalities allows for a range of synthetic manipulations, making it a compelling tool for the modern organic chemist.

Chemical Reactivity and Transformation Mechanisms of Diethyl 2 Piperidin 2 Yl Ethyl Amine

Reactivity of the Tertiary Amine Functional Group in Diethyl-(2-piperidin-2-yl-ethyl)-amine

The tertiary diethylamino group is characterized by a nitrogen atom bonded to three alkyl groups (two ethyl and one substituted ethyl group). The lone pair of electrons on this nitrogen atom is readily available, making it both a Brønsted-Lowry base and a nucleophile. msu.edu

Basicity and Protonation: Like most simple alkyl amines, the tertiary amine is basic, with a pKa of its conjugate acid typically in the range of 9.5 to 11.0. msu.edu It readily reacts with acids to form a quaternary ammonium salt, where the nitrogen atom becomes positively charged.

Alkylation: As a nucleophile, the tertiary amine can react with electrophiles such as alkyl halides in an SN2 reaction. youtube.commsu.edu This process, known as quaternization, results in the formation of a quaternary ammonium salt, which contains a nitrogen atom bonded to four alkyl groups. masterorganicchemistry.com While tertiary amines are generally less nucleophilic than secondary amines due to increased steric hindrance, they are still effective in these reactions, particularly with unhindered alkyl halides like methyl iodide. masterorganicchemistry.com

Oxidation: The lone pair on the tertiary nitrogen can be oxidized by reagents like hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-CPBA). youtube.com This reaction typically yields an N-oxide, a functional group where the nitrogen is bonded to an oxygen atom, resulting in a formal positive charge on the nitrogen and a negative charge on the oxygen. youtube.com

N-Dealkylation: While generally stable, the alkyl groups on a tertiary amine can be removed under specific conditions. Modern synthetic methods, such as those employing photoredox catalysis, allow for the mild and functional-group-tolerant N-dealkylation of tertiary amines. acs.org Other methods may involve ruthenium catalysis or reaction with reagents like cyanogen bromide. nih.gov

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Protonation | Acid (e.g., HCl) | Ammonium Salt |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

| Oxidation | Oxidizing Agent (e.g., H₂O₂) | N-Oxide |

Reactivity of the Piperidine (B6355638) Ring Nitrogen in this compound

The piperidine ring contains a secondary amine, where the nitrogen atom is part of a six-membered saturated heterocycle. This nitrogen atom possesses a lone pair of electrons and a single hydrogen atom, which defines its characteristic reactivity. Secondary amines are generally potent nucleophiles. reddit.com

N-Alkylation and N-Acylation: The piperidine nitrogen readily undergoes nucleophilic substitution with alkyl halides to yield N-alkylated piperidines. researchgate.net Similarly, it reacts with acylating agents like acid chlorides and anhydrides to form stable N-acyl piperidines (amides). msu.edu These reactions are fundamental for the functionalization of the piperidine core.

Reaction with Carbonyl Compounds: With aldehydes and ketones, the secondary amine can undergo nucleophilic addition to the carbonyl carbon. The initial adduct typically dehydrates to form an enamine, which is a valuable synthetic intermediate.

Sulfonamide Formation: In the presence of sulfonyl chlorides, such as benzenesulfonyl chloride, the secondary amine forms a stable sulfonamide. msu.edu This reaction is the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. msu.edu

| Reaction Type | Reagent | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-Br) | N-Alkyl Piperidine |

| N-Acylation | Acid Chloride (e.g., RCOCl) | N-Acyl Piperidine (Amide) |

| Enamine Formation | Aldehyde or Ketone | Enamine |

| Sulfonamide Formation | Sulfonyl Chloride (e.g., PhSO₂Cl) | N-Sulfonyl Piperidine |

Chemical Modifications of the Ethyl Linker in this compound

The ethyl group connecting the diethylamino moiety and the piperidine ring is a saturated aliphatic linker. Such linkers are generally characterized by their chemical stability and lack of reactivity under mild conditions. nih.govepochemie.com

Direct and selective chemical modification of the ethyl linker is synthetically challenging due to the absence of activating functional groups. The C-H bonds of the ethyl chain are strong and non-polar, making them resistant to attack by most common reagents. Any attempt at modification, for instance through harsh free-radical halogenation, would likely be unselective and would have to compete with the much more reactive amine functional groups present in the molecule. Therefore, synthetic strategies involving this molecule would almost exclusively focus on transformations at the nitrogen centers rather than the aliphatic linker. Reduction-sensitive linkers have been developed for specific applications, but these require the premeditated incorporation of functionalities like disulfide bonds, which are absent in this simple ethyl chain. rsc.orginnovativegenomics.orgresearchgate.net

Electrophilic and Nucleophilic Reactivity Profiles of this compound

Nucleophilic Profile: The molecule is a strong nucleophile due to the lone pairs of electrons on both nitrogen atoms. In terms of relative nucleophilicity, the secondary amine of the piperidine ring is generally considered a stronger nucleophile than the more sterically encumbered tertiary diethylamino group. researchgate.net This differential reactivity could potentially allow for selective reactions at the piperidine nitrogen under carefully controlled conditions. The molecule will react with a wide range of electrophiles, including alkyl halides, acyl halides, sulfonyl chlorides, and carbonyl compounds, as detailed in the sections above.

Electrophilic Profile: In its ground state, this compound does not possess any significant electrophilic centers. The molecule is electron-rich. However, it can be transformed into an electrophilic species. For example, upon acylation of the piperidine nitrogen, the resulting amide contains an electrophilic carbonyl carbon. Similarly, quaternization of either nitrogen atom with an alkyl halide would render the alpha-carbons of the newly attached alkyl group susceptible to nucleophilic attack in certain contexts (e.g., in elimination reactions).

| Reagent Class | Nature of Reagent | Expected Interaction/Reaction |

|---|---|---|

| Protic Acids | Electrophilic (H⁺) | Protonation of one or both nitrogen atoms |

| Alkyl Halides | Electrophilic | N-Alkylation (preferentially at piperidine N, quaternization at both) |

| Acyl Halides | Electrophilic | N-Acylation of the piperidine nitrogen |

| Oxidizing Agents | Electrophilic (Oxygen) | Oxidation of the tertiary amine to an N-oxide |

| Bases | Nucleophilic/Basic | Generally no reaction, unless used to deprotonate the ammonium salt form |

Catalytic Transformations Involving this compound

While no specific catalytic applications of this compound have been documented, its structural motifs are common in the design of catalysts.

Organocatalysis: Piperidine and its derivatives are widely employed as organocatalysts. nih.govresearchgate.net They can function as basic catalysts or, more commonly, they can react with carbonyl compounds to form nucleophilic enamine intermediates, which can then participate in a variety of asymmetric transformations. nih.govacs.org Given the presence of the piperidine moiety, it is plausible that this compound or its derivatives could serve as catalysts for reactions such as Michael additions or aldol condensations.

Ligand in Metal Catalysis: The two nitrogen atoms with available lone pairs make the molecule a potential bidentate ligand for transition metals. Such "pincer" or chelating ligands are crucial in coordination chemistry and homogeneous catalysis, where they can stabilize metal centers and influence the selectivity and efficiency of catalytic cycles. For example, piperidine-containing structures are used as ligands in cross-coupling reactions. chemistryviews.org The specific geometry and electronic properties endowed by the this compound structure would determine its suitability as a ligand for specific metal-catalyzed transformations, such as hydrogenation, hydroformylation, or cross-coupling reactions. nih.gov

Diethyl 2 Piperidin 2 Yl Ethyl Amine As a Crucial Building Block in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Heterocyclic Scaffolds

The construction of complex heterocyclic frameworks is a cornerstone of modern synthetic chemistry, driven by the demand for novel molecules with unique biological activities. Piperidine (B6355638) derivatives are frequently employed as key precursors in these syntheses due to their inherent structural features. nih.govnih.gov Diethyl-(2-piperidin-2-yl-ethyl)-amine, with its bifunctional nature, is a prime candidate for such transformations, offering pathways to intricate polycyclic systems.

One of the most powerful strategies for the efficient construction of highly substituted piperidines and other heterocycles is the use of one-pot multi-component reactions (MCRs). nih.govroyalsocietypublishing.org These reactions combine three or more starting materials in a single step to form a complex product, offering advantages in terms of operational simplicity, reduced reaction time, and lower costs. nih.gov The dual amine functionality of this compound allows it to potentially participate in MCRs to generate diverse heterocyclic scaffolds. For instance, the secondary amine of the piperidine ring can react with aldehydes and β-ketoesters in catalyzed condensations to form highly functionalized piperidine structures. royalsocietypublishing.org

Beyond general MCRs, specific named reactions are employed to build heterocyclic systems onto a piperidine core. The aza-Diels-Alder reaction, a modification of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile, is a powerful tool for creating six-membered nitrogen heterocycles. nih.govrsc.org The secondary amine in this compound can be converted in situ to an imine, which then acts as the dienophile. Reaction with a suitable diene would result in the formation of a fused or spirocyclic piperidine derivative. The reaction can proceed via a concerted mechanism or a stepwise Mannich-Michael pathway, often influenced by the presence of Lewis or Brønsted acid catalysts. rsc.org

Another significant cyclization strategy is the Pictet-Spengler reaction, which traditionally involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline. thieme-connect.comresearchgate.net While the classic reaction requires an activated aromatic ring for the cyclization step, variations of this reaction have expanded its scope. The core transformation involves the formation of an iminium ion which is then attacked by a nucleophile. thieme-connect.com For a molecule like this compound, while it lacks the aromatic ring for a classic Pictet-Spengler cyclization, its nucleophilic nitrogen centers can participate in analogous intramolecular cyclizations or tandem reactions to build complex polycyclic architectures. e-bookshelf.de

The table below illustrates the potential of this compound as a reactant in key heterocycle-forming reactions.

| Reaction Type | Reactants | Potential Product Scaffold |

| Multi-Component Reaction | This compound, Aldehyde, β-Ketoester | Highly substituted fused piperidine |

| Aza-Diels-Alder Reaction | This compound (as imine precursor), Diene | Fused or spiro-piperidine heterocycle |

| Intramolecular Cyclization | A derivative of this compound with a tethered electrophile | Bicyclic piperidine derivative |

Role in the Derivatization of Polyamine Structures

Polyamines are organic cations that are essential for cell growth and differentiation and are involved in a multitude of biological processes. nih.gov The synthesis of polyamine derivatives and analogues is a significant area of research, aimed at developing therapeutic agents and molecular probes. researchgate.netrsc.org this compound can be considered a cyclic polyamine analogue, and its structure serves as a versatile template for creating novel derivatized polyamine structures.

The most common methods for synthesizing polyamine derivatives are N-alkylation and N-acylation. nih.govresearchgate.netrsc.org These reactions typically target the primary and secondary amine groups within the polyamine backbone. In this compound, the secondary amine of the piperidine ring is the primary site for such derivatization, as the tertiary amine on the side chain is unreactive under standard alkylating or acylating conditions.

N-Alkylation: This process involves the reaction of the amine with an alkyl halide. By reacting this compound with various alkylating agents, a wide array of substituents can be introduced at the N-1 position of the piperidine ring. This allows for the systematic modification of the compound's properties, such as lipophilicity and basicity, which is a common strategy in drug discovery. researchgate.net For example, introducing aromatic or heteroaromatic groups via Friedel-Crafts alkylation or related C-N bond-forming reactions can lead to compounds with potential biological activity. thieme-connect.com

N-Acylation: The reaction of the secondary amine with acylating agents like acyl chlorides or acid anhydrides yields the corresponding amide. This transformation is useful for introducing carbonyl-containing functionalities and for creating peptide-polyamine conjugates. rsc.org The resulting amides can exhibit different biological properties compared to the parent amine and can also serve as intermediates for further reductions to obtain more complex alkylated derivatives.

The derivatization of this compound is not limited to simple alkylation or acylation. The secondary amine can react with a variety of electrophiles, enabling the synthesis of a diverse library of polyamine analogues incorporating ureas, sulfonamides, and other functional groups. These derivatization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships.

The following table showcases potential derivatization reactions on the this compound scaffold.

| Reaction Type | Reagent Example | Functional Group Introduced | Resulting Derivative Class |

| N-Alkylation | Benzyl bromide | Benzyl group | N-Benzylated Polyamine Analogue |

| N-Acylation | Acetyl chloride | Acetyl group | N-Acetylated Polyamine Analogue |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropyl group | N-Alkylated Polyamine Analogue |

| Urea Formation | Phenyl isocyanate | Phenylcarbamoyl group | Urea-based Polyamine Analogue |

| Sulfonamide Formation | p-Toluenesulfonyl chloride | Tosyl group | Sulfonamide-based Polyamine Analogue |

Applications in the Construction of Macrocyclic and Supramolecular Architectures

Macrocycles, large cyclic molecules, are of immense interest in chemistry and biology due to their unique ability to bind ions and small molecules with high affinity and selectivity. mdpi.comnih.gov Their pre-organized structures make them excellent hosts in supramolecular chemistry and valuable scaffolds in drug design. The synthesis of macrocycles often relies on the cyclization of linear precursors containing reactive end groups. Diamines are fundamental building blocks in the synthesis of aza-macrocycles (macrocycles containing nitrogen atoms in the ring). royalsocietypublishing.org

This compound, with its two distinct nitrogen centers, is a well-suited building block for macrocyclization reactions. The secondary amine within the piperidine ring and the tertiary amine of the side chain can act as nucleophiles or coordination sites. The most common strategy involves a [1+1] or [2+2] condensation between a diamine and a dielectrophile, such as a dialdehyde (B1249045) or a diacyl chloride. nih.gov

In a typical macrocyclization, the secondary amine of this compound would react with a long-chain molecule containing two electrophilic groups (e.g., dibromoalkanes or diacyl chlorides) under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This would result in a macrocycle where the piperidine ring is incorporated into the larger cyclic framework.

Metal-template synthesis is another powerful technique for constructing macrocycles. e-bookshelf.deresearchgate.netmdpi.com In this approach, a metal ion coordinates to the donor atoms of the linear precursors, organizing them into a conformation that facilitates the ring-closing reaction. e-bookshelf.de The two nitrogen atoms of this compound can act as coordination sites for a template metal ion (e.g., Ni(II), Cu(II), Zn(II)). The metal ion holds the precursor molecules in proximity, promoting a high-yield cyclization reaction with a dielectrophile to form the metal-complexed macrocycle, from which the metal can later be removed. researchgate.net

The rigid structure of the piperidine ring within the macrocyclic framework can impart conformational constraints, leading to more selective binding properties. Furthermore, the diethylaminoethyl side chain can be oriented either inside or outside the macrocyclic cavity, influencing its host-guest chemistry and providing a handle for further functionalization. The incorporation of such chiral and functionalized piperidine scaffolds is a key strategy in designing sophisticated supramolecular systems. thieme-connect.com

The table below outlines potential strategies for synthesizing macrocycles using this compound.

| Macrocyclization Strategy | Co-reactant | Key Principle | Potential Macrocycle Type |

| High-Dilution Cyclization | 1,10-Dibromodecane | Favors intramolecular reaction by reacting the secondary amine at both ends of the dielectrophile. | Aza-macrocycle with incorporated piperidine ring. |

| [2+2] Schiff Base Condensation | Terephthaldehyde | Condensation of the secondary amine with the aldehyde groups of two dialdehyde molecules and two diamine molecules. | Large tetra-imine macrocycle, reducible to the corresponding polyamine macrocycle. |

| Metal-Templated Synthesis | Diacyl chloride in the presence of a metal salt (e.g., NiCl₂) | Metal ion pre-organizes the diamine building blocks for efficient reaction with the diacyl chloride. | Metal-complexed diamide (B1670390) macrocycle. |

Development of Novel Reagents and Ligands Derived from this compound

The development of novel ligands for coordination chemistry and medicinal chemistry is a critical endeavor for advancing catalysis, chemical sensing, and therapeutics. Piperidine-containing molecules are excellent scaffolds for ligand design due to the defined stereochemistry of the ring and the nucleophilicity of the nitrogen atom. nih.govthieme-connect.com this compound, possessing two nitrogen donor atoms (a secondary N in the ring and a tertiary N on the side chain), can function as a bidentate N,N'-ligand, capable of forming stable chelate rings with metal ions.

The true versatility of this compound lies in its potential for derivatization to create more complex, multidentate ligands. The secondary amine of the piperidine ring is a convenient handle for introducing additional coordinating groups. For example, reaction with 2-chloropyridine (B119429) could yield a tridentate NNN ligand. Similarly, alkylation with agents bearing carboxylate or phosphine (B1218219) groups can produce ligands with mixed donor sets (N,N,O or N,N,P), allowing for fine-tuning of the electronic and steric properties of the resulting metal complexes. Ligands based on the similar 2-(aminomethyl)piperidine (B33004) scaffold have been successfully complexed to a range of metals, including Mg(II), Zn(II), and group IV elements, with the resulting complexes showing activity in catalysis, such as the ring-opening polymerization of rac-lactide. nih.gov

In the field of medicinal chemistry, piperidine derivatives are extensively used to develop ligands that target specific biological receptors. Notably, aminoethyl-substituted piperidines have been identified as potent ligands for sigma (σ) receptors, which are implicated in various neurological disorders and cancer. nih.govd-nb.info Research has shown that modifications on the piperidine nitrogen atom significantly influence the affinity and selectivity for σ₁ versus σ₂ receptor subtypes. For instance, N-methylated piperidines often exhibit high σ₁ affinity, whereas derivatives with other substituents like ethyl or tosyl groups show different binding profiles. nih.govd-nb.info Derivatization of this compound at the piperidine nitrogen could therefore generate a library of new compounds for screening as selective σ receptor ligands.

The table below illustrates how this compound can be modified to create novel ligands for different applications.

| Starting Material | Reagent | Resulting Ligand Structure | Potential Application |

| This compound | 2-(Chloromethyl)pyridine | Tridentate N,N,N'-ligand | Coordination chemistry, catalysis |

| This compound | Ethyl bromoacetate, then hydrolysis | Tridentate N,N,O-ligand | Metal sequestration, MRI contrast agents |

| This compound | Formaldehyde, NaBH₃CN | N-methylated derivative | σ₁ Receptor Ligand |

| This compound | 2-(Diphenylphosphino)benzaldehyde, then reduction | Tridentate N,N,P-ligand | Homogeneous catalysis |

By leveraging established synthetic methodologies, this compound serves as a powerful and adaptable platform for the rational design and synthesis of new reagents and ligands with tailored functions for catalysis, materials science, and medicine.

Computational and Theoretical Studies on Diethyl 2 Piperidin 2 Yl Ethyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of Diethyl-(2-piperidin-2-yl-ethyl)-amine. These ab initio and density functional theory (DFT) methods provide insights into the molecule's behavior at a subatomic level. libretexts.orgnrel.govwikipedia.org By solving approximations of the Schrödinger equation, these calculations can determine various electronic properties. wikipedia.org

Key electronic properties that can be determined for this compound include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

The electrostatic potential map visually represents the regions of positive and negative charge on the molecule's surface. For this compound, the nitrogen atoms of the piperidine (B6355638) ring and the diethylamino group are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms bonded to these nitrogens and the surrounding carbon atoms would exhibit a more positive potential.

Reactivity descriptors, derived from these calculations, such as global hardness, softness, and electrophilicity index, can quantify the molecule's reactivity. These descriptors help in predicting how this compound would interact with other chemical species. For instance, the calculated Mulliken charges on each atom can indicate the most likely sites for nucleophilic or electrophilic attack. nrel.gov

Below is a hypothetical data table summarizing the results of a DFT calculation for this compound, performed at the B3LYP/6-31G(d,p) level of theory.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 1.8 D |

| Mulliken Charge on Piperidine N | -0.45 e |

| Mulliken Charge on Diethylamino N | -0.52 e |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of this compound, arising from its rotatable single bonds, means it can exist in numerous conformations. nih.gov Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, which are the conformers that reside at energy minima on the potential energy surface. drugdesign.org This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy. drugdesign.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. drugdesign.org By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most populated conformational states under specific conditions of temperature and pressure. mdpi.com These simulations can reveal the transitions between different conformers and the time scales on which these transitions occur.

The results of a conformational analysis would typically be presented as a potential energy surface plot or a table listing the relative energies of the most stable conformers. MD simulations would provide trajectories of atomic positions, from which properties like radial distribution functions and root-mean-square deviations can be calculated to characterize the molecule's flexibility.

Here is a hypothetical table summarizing the relative energies of the most stable conformers of this compound, identified through conformational analysis.

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Conformer 1 (Global Minimum) | 0.00 | 45.2 |

| Conformer 2 | 0.85 | 25.1 |

| Conformer 3 | 1.50 | 13.8 |

| Conformer 4 | 2.10 | 7.9 |

Prediction of Spectroscopic Properties through Theoretical Modeling

Theoretical modeling is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. wikipedia.org Quantum chemical calculations can be used to simulate various types of spectra, including nuclear magnetic resonance (NMR) and infrared (IR) spectra. wikipedia.orgq-chem.com

The prediction of ¹H and ¹³C NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the molecule. q-chem.com These values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). q-chem.com The accuracy of these predictions has significantly improved with the development of advanced computational methods. chemaxon.comnmrdb.org

IR spectra are predicted by calculating the vibrational frequencies of the molecule. q-chem.com Each vibrational mode corresponds to a specific motion of the atoms, and the frequencies of these vibrations determine the positions of the absorption bands in the IR spectrum. The intensities of these bands can also be calculated, providing a complete theoretical spectrum that can be compared with experimental data.

For this compound, theoretical spectra can help in assigning the signals observed in experimental spectra to specific atoms and functional groups. For example, the predicted ¹H NMR spectrum would show distinct signals for the protons on the piperidine ring, the ethyl chain, and the diethylamino groups, with their chemical shifts and coupling patterns providing valuable structural information.

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Piperidine C2 | 60.5 |

| Piperidine C3 | 28.9 |

| Piperidine C4 | 25.1 |

| Piperidine C5 | 29.3 |

| Piperidine C6 | 46.8 |

| Ethyl Chain C1' | 38.2 |

| Ethyl Chain C2' | 52.7 |

| Diethylamino CH₂ | 47.5 |

| Diethylamino CH₃ | 12.3 |

Reaction Mechanism Elucidation and Energetic Pathway Calculations

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. grnjournal.usfiveable.me This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states. grnjournal.us

For a potential reaction involving this compound, such as an N-alkylation or an oxidation reaction, computational methods can be used to propose and evaluate different possible pathways. rsc.orgrsc.org By calculating the activation energy for each step in a proposed mechanism, the most likely pathway can be determined as the one with the lowest energy barrier. rsc.org

Techniques such as transition state theory and intrinsic reaction coordinate (IRC) calculations are employed to locate the transition state structure and to confirm that it connects the intended reactants and products. grnjournal.us The energetic profile of the entire reaction can then be plotted, providing a visual representation of the energy changes that occur as the reaction progresses.

These computational studies can provide detailed insights into the factors that control the reaction's outcome, such as the role of catalysts or the effect of substituents. grnjournal.us For this compound, understanding its reaction mechanisms is essential for predicting its chemical behavior and for designing new synthetic routes.

Below is a hypothetical data table summarizing the calculated activation energies for a proposed two-step reaction mechanism involving this compound.

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Step 1: Reactant → Intermediate | TS1 | 15.8 |

| Step 2: Intermediate → Product | TS2 | 10.2 |

Advanced Spectroscopic and Analytical Characterization Techniques for Diethyl 2 Piperidin 2 Yl Ethyl Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Diethyl-(2-piperidin-2-yl-ethyl)-amine. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Application of Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial framework for structural analysis. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the diethylamino group, the ethyl linker, and the piperidine (B6355638) ring. The ethyl groups on the tertiary amine would likely present as a quartet and a triplet, characteristic of an ethyl group. The protons on the piperidine ring would appear as a complex series of multiplets due to their diastereotopic nature and spin-spin coupling.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, distinguishing between the carbons of the diethylamino group, the ethyl chain, and the piperidine ring.

To resolve the complex coupling networks and establish definitive connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would be crucial for tracing the connectivity of protons within the piperidine ring and along the ethyl side chain. Cross-peaks would connect adjacent protons, allowing for the assignment of the complex multiplets in the ¹H spectrum.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum links a specific proton to its attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Piperidine C2-H | ~2.8 - 3.2 (m) | ~58 - 62 | Piperidine C3, C6, Ethyl C1' |

| Piperidine C3, C4, C5-H | ~1.2 - 1.8 (m) | ~24 - 30 | Adjacent piperidine carbons |

| Piperidine C6-H | ~2.5 - 2.9 (m) | ~45 - 49 | Piperidine C2, C5 |

| Ethyl C1'-H₂ | ~2.4 - 2.7 (m) | ~35 - 39 | Piperidine C2, Ethyl C2' |

| Ethyl C2'-H₂ | ~2.5 - 2.8 (m) | ~50 - 54 | Ethyl C1', Diethyl C1'' |

| Diethyl C1''-H₂ | ~2.3 - 2.6 (q) | ~46 - 50 | Ethyl C2', Diethyl C2'' |

| Diethyl C2''-H₃ | ~0.9 - 1.1 (t) | ~10 - 14 | Diethyl C1'' |

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of this compound. By comparing the experimentally measured exact mass with the calculated masses of possible elemental compositions, the correct molecular formula can be unequivocally established, which is crucial for confirming the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of an ethyl radical from the diethylamino group or cleavage within the piperidine ring.

Cleavage of the ethyl linker: The bond between the piperidine ring and the ethyl side chain could cleave, leading to fragments corresponding to the piperidinemethyl cation and the diethylaminoethyl radical, or vice versa.

Ring-opening of the piperidine: The piperidine ring itself can undergo fragmentation, leading to a series of characteristic lower mass ions.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment Structure | Fragmentation Pathway |

|---|---|---|

| [M-29]⁺ | Loss of an ethyl group | Alpha-cleavage at the diethylamino group |

| [M-C₂H₅N]⁺ | Piperidine ring containing fragment | Cleavage of the ethyl linker |

| [C₇H₁₅N]⁺ | Piperidinemethyl fragment | Cleavage of the ethyl linker |

| [C₆H₁₄N]⁺ | Diethylaminoethyl fragment | Cleavage of the ethyl linker |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state. While obtaining suitable crystals of the parent amine might be challenging, derivatives such as salts (e.g., hydrochloride or hydrobromide) or co-crystals are often more amenable to crystallization.

A successful X-ray crystallographic analysis of a derivative of this compound would provide precise information on:

Bond lengths and angles: Accurate measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the substituents.

Stereochemistry: The relative and absolute stereochemistry of any chiral centers.

Intermolecular interactions: The packing of the molecules in the crystal lattice, revealing details about hydrogen bonding and other non-covalent interactions.

This information is invaluable for understanding the molecule's shape and how it interacts with its environment.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the alkyl groups (typically in the 2800-3000 cm⁻¹ region), C-N stretching vibrations, and various bending and rocking vibrations. The absence of certain bands (e.g., N-H stretching for a secondary amine) can confirm the tertiary nature of the diethylamino group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While C-N bonds often give weak signals in FTIR, they can be more prominent in Raman spectra. The symmetric vibrations of the carbon skeleton are also often more intense in Raman spectra.

Together, FTIR and Raman spectroscopy serve as a quick and effective method for confirming the presence of key functional groups and for assessing the purity of a sample. The presence of unexpected peaks could indicate impurities or degradation products.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 2970 | 2850 - 2970 |

| CH₂ Bend | ~1450 - 1470 | ~1450 - 1470 |

| C-N Stretch | 1050 - 1250 | 1050 - 1250 |

| Piperidine Ring Vibrations | 800 - 1200 (fingerprint region) | 800 - 1200 (fingerprint region) |

Future Research Directions and Emerging Applications of Diethyl 2 Piperidin 2 Yl Ethyl Amine in Chemical Science

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The fields of automated synthesis and high-throughput experimentation (HTE) have revolutionized chemical research by enabling the rapid execution and analysis of a large number of reactions in parallel. nih.govpurdue.edu These platforms are critical for accelerating the discovery of new molecules and optimizing reaction conditions. nih.govpurdue.edu The structural characteristics of Diethyl-(2-piperidin-2-yl-ethyl)-amine make it a candidate for inclusion in these advanced workflows, both as a building block and as a potential ligand or catalyst.

As a bifunctional building block, this compound offers two distinct points for chemical modification: the secondary amine of the piperidine (B6355638) ring and the tertiary amine of the diethylamino group. This allows for its incorporation into automated library synthesis to generate diverse collections of compounds for screening purposes. acs.org For instance, the piperidine nitrogen could be acylated or alkylated, while the diethylamino group could be used to form coordination complexes or salts. High-throughput experimentation could be employed to rapidly screen a variety of reaction partners and conditions to build a library of derivatives. acs.org

The table below outlines a hypothetical HTE screening setup for the derivatization of this compound.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |

| Electrophile | Acetyl Chloride | Benzoyl Chloride | Methyl Iodide | Benzyl Bromide |

| Solvent | Dichloromethane | Acetonitrile | Tetrahydrofuran | N,N-Dimethylformamide |

| Base | Triethylamine | Diisopropylethylamine | Potassium Carbonate | None |

| Temperature | Room Temperature | 50°C | 80°C | 0°C |

Exploration of Novel Catalytic Applications and Organocatalysis

The presence of both a secondary and a tertiary amine in this compound suggests its potential as a ligand in metal-based catalysis or as an organocatalyst itself. The piperidine motif is a common feature in many successful organocatalysts and ligands. The combination of a chiral piperidine core (if resolved into its enantiomers) and a coordinating side chain could be advantageous for asymmetric catalysis.

Future research could explore the use of this compound as a ligand for transition metals like palladium, copper, or rhodium in cross-coupling reactions. The two nitrogen atoms could act as a bidentate ligand, chelating to the metal center and influencing its reactivity and selectivity. Furthermore, as an organocatalyst, it could potentially catalyze reactions such as Michael additions, aldol reactions, or Mannich reactions, leveraging the basicity and nucleophilicity of the amine groups.

A prospective research plan to investigate its catalytic activity is detailed in the table below.

| Research Phase | Objective | Proposed Reactions |

| Phase 1: Ligand Synthesis & Coordination | Synthesize metal complexes of the compound. | Reaction with Pd(OAc)₂, CuI, Rh(acac)(CO)₂. |

| Phase 2: Catalytic Screening | Evaluate catalytic activity in various reactions. | Suzuki, Heck, and Sonogashira cross-couplings. |

| Phase 3: Organocatalysis Evaluation | Assess its potential as a metal-free catalyst. | Asymmetric aldol and Michael addition reactions. |

Innovations in Green Chemistry for Sustainable Production and Utilization

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The future development of this compound should be guided by these principles, both in its synthesis and its application.

Research into more sustainable synthetic routes for this compound is a key area of interest. This could involve the use of bio-based starting materials, catalytic methods to reduce waste, and the use of greener solvents like water or ethanol. For example, exploring enzymatic or chemo-enzymatic routes could offer a more environmentally benign alternative to traditional synthetic methods.

| Green Chemistry Approach | Application to this compound | Potential Benefits |

| Renewable Feedstocks | Synthesis from bio-derived precursors. | Reduced reliance on fossil fuels. |

| Atom Economy | Catalytic routes that maximize incorporation of starting materials. | Minimization of waste. |

| Safer Solvents | Use of water, ethanol, or ionic liquids in synthesis and applications. | Reduced environmental and health impacts. |

| Catalyst Recycling | Immobilization on solid supports. | Lower costs and reduced waste generation. |

Potential Roles in Advanced Materials Science Research

The unique chemical structure of this compound also suggests potential applications in the field of materials science. The amine functionalities can interact with various materials through hydrogen bonding, electrostatic interactions, or covalent bonding.

One potential application is in the development of functional polymers and coatings. By incorporating this compound as a monomer or a modifying agent, it may be possible to create materials with tailored properties, such as improved adhesion, anti-corrosion capabilities, or specific surface functionalities. The basic nature of the amine groups could be utilized to create pH-responsive materials that change their properties in response to changes in acidity.

Another area of exploration is its use as a component in metal-organic frameworks (MOFs) or coordination polymers. The ability of the compound to act as a ligand could be harnessed to construct porous materials with potential applications in gas storage, separation, and catalysis. The flexibility of the diethylaminoethyl chain could influence the structure and porosity of the resulting framework.

| Potential Material Application | Role of this compound | Desired Properties |

| Functional Polymers | Monomer or additive. | pH-responsiveness, improved adhesion. |

| Anti-Corrosion Coatings | Corrosion inhibitor additive. | Enhanced protection of metal surfaces. |

| Metal-Organic Frameworks (MOFs) | Organic linker. | Tunable porosity for gas storage/separation. |

| Drug Delivery Systems | Component of a polymer-based carrier. | pH-triggered drug release. |

Q & A

Basic: What are the key synthetic routes for preparing Diethyl-(2-piperidin-2-yl-ethyl)-amine in laboratory settings?

Methodological Answer:

this compound can be synthesized via reductive amination or alkylation strategies. A common approach involves:

Imine Formation : Reacting a piperidine-containing aldehyde (e.g., pyridine-2-carbaldehyde derivatives) with a primary amine (e.g., ethylamine) to form an imine intermediate.

Reduction : Treating the imine with reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) under mild acidic conditions to yield the secondary amine.

Alkylation : Introducing diethyl groups via nucleophilic substitution using diethyl sulfate or ethyl halides in the presence of a base (e.g., K2CO3).

Key Considerations : Monitor reaction progress using TLC and purify intermediates via column chromatography to minimize impurities .

Advanced: How can researchers optimize the synthesis to minimize byproduct formation?

Methodological Answer:

Byproduct formation often arises from incomplete reduction or competing alkylation pathways. Optimization strategies include:

Controlled Reaction Conditions : Use aprotic solvents (e.g., THF, DCM) and maintain temperatures below 0°C during alkylation to suppress side reactions.

Selective Reducing Agents : Employ NaBH3CN over NaBH4 for selective imine reduction without attacking ester or amide groups.

Purification Techniques : Utilize flash chromatography (e.g., Biotage® systems) with gradient elution to separate the target compound from byproducts.

Analytical Cross-Validation : Confirm purity via ¹H/¹³C NMR and ESI-MS, comparing experimental data with computational predictions (e.g., PubChem’s InChI/SMILES) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

NMR Spectroscopy :

- ¹H NMR : Identifies protons on the piperidine ring (δ 2.5–3.5 ppm) and ethyl groups (δ 1.0–1.5 ppm).

- ¹³C NMR : Confirms sp³ carbons in the piperidine ring (δ 20–50 ppm) and quaternary carbons.

Mass Spectrometry (ESI-MS or HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

FT-IR : Detects N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

Note : Compare spectral data with structurally similar compounds like di(2-picolyl)amine for validation .

Advanced: What strategies resolve contradictory NMR and MS data during characterization?

Methodological Answer:

Contradictions often stem from impurities or dynamic equilibria (e.g., conformational isomerism). Address these via:

Multi-Technique Validation : Cross-check NMR integrals with HPLC purity assays (>95%) and high-resolution MS.

Variable Temperature NMR : Perform experiments at 25°C and −40°C to identify broadening signals caused by exchange processes.

Computational Modeling : Use tools like Gaussian or ORCA to predict NMR chemical shifts and compare with experimental data.

Isolation of Byproducts : Characterize side products via preparative TLC to clarify their contribution to spectral noise .

Advanced: How does the tertiary amine structure influence its coordination chemistry with transition metals?

Methodological Answer:

The tertiary amine’s lone pair and steric bulk dictate metal-binding behavior:

Chelation Capacity : The piperidine and ethyl groups create a tridentate ligand geometry, enabling coordination with metals like Cu(II) or Fe(III).

Steric Effects : Diethyl groups may hinder binding to larger metal centers, favoring smaller ions (e.g., Zn²⁺).

Catalytic Applications : Test coordination complexes in catalysis (e.g., Suzuki-Miyaura coupling) by comparing turnover frequencies (TOF) with unliganded metals.

Experimental Design :

- Prepare metal complexes in anhydrous MeOH under N₂.

- Characterize via UV-Vis (d-d transitions) and cyclic voltammetry (redox activity) .

Advanced: How can researchers evaluate the compound’s potential as a catalyst in asymmetric synthesis?

Methodological Answer:

Ligand Screening : Test the compound as a chiral ligand in asymmetric hydrogenation using substrates like α-ketoesters.

Enantiomeric Excess (ee) Measurement : Analyze reaction products via chiral HPLC or polarimetry.

Kinetic Studies : Determine rate constants (k) and activation parameters (ΔH‡, ΔS‡) to assess catalytic efficiency.

Comparison with Analogues : Benchmark against established ligands (e.g., BINAP) to identify structural advantages .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

Ventilation : Work in a fume hood to prevent inhalation of vapors.

Waste Disposal : Neutralize residual compound with dilute HCl before disposal in designated organic waste containers.

Emergency Protocols : Maintain spill kits and eyewash stations in the lab .

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

DFT Calculations : Use Gaussian to model transition states and activation energies for reactions like C-H activation.

Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using GROMACS.

QSAR Modeling : Correlate electronic parameters (e.g., HOMO/LUMO energies) with experimental reactivity data.

Retrosynthetic Analysis : Apply tools like Pistachio or Reaxys to propose feasible synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.